1-(2-Cyanoethyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Cyanoethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyanoethylating agents. One common method involves the reaction of piperidine-3-carboxylic acid with acrylonitrile under basic conditions to introduce the cyanoethyl group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Cyanoethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyanoethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Cyanoethyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives such as:
1-(2-Cyanopropyl)piperidine-3-carboxylic acid: Similar structure but with a different alkyl chain length.
1-(2-Cyanoethyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a cyano group.
The uniqueness of this compound lies in its specific functional groups and their positions on the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-cyanoethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-4-2-6-11-5-1-3-8(7-11)9(12)13/h8H,1-3,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUYDRHYQGADPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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